molecular formula C12H15N3OS B1454396 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1493203-10-3

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No. B1454396
CAS RN: 1493203-10-3
M. Wt: 249.33 g/mol
InChI Key: UZQGBDAGDZSIQS-UHFFFAOYSA-N
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Description

The compound “2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine” is an organic compound that contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and an oxygen atom), and a cyclohexane ring (a six-membered ring with only carbon atoms). The amine group (-NH2) is attached to the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, involves a cyclohexane ring with an amine group attached, and a thiophene and an oxadiazole ring attached at the 2-position. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure and the conditions under which it is stored or used. The presence of the amine group could make it a base, and the thiophene and oxadiazole rings could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthesis and Characterization

Derivatives of the mentioned compound have been synthesized through various chemical reactions, characterized by spectroscopic methods (NMR, IR, Mass spectrometry), and evaluated for their biological activities. For instance, some novel derivatives have been synthesized and shown promising results as antimicrobial agents against various bacterial and fungal strains (Kaneria et al., 2016). Similarly, derivatives with a 1,3,4-oxadiazole core have been designed and evaluated for antiproliferative activity, highlighting their potential as cyclin-dependent kinase 2 (CDK-2) inhibitors, a crucial component in cell cycle and proliferation (Ali et al., 2023).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of these compounds. For example, derivatives have been synthesized and displayed significant antibacterial activity, suggesting their potential as antibacterial candidate drugs (Hu et al., 2005). This showcases the utility of such compounds in developing new antimicrobial agents.

Anticancer and Antiproliferative Activities

The anticancer evaluation of these derivatives has revealed their potential against various cancer cell lines, including breast, lung, and prostate cancer, indicating their usefulness in anticancer drug development (Yakantham et al., 2019). Additionally, the antiproliferative activity of these compounds as CDK-2 inhibitors suggests their role in cancer treatment by targeting cell cycle mechanisms (Ali et al., 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h3,6-9H,1-2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQGBDAGDZSIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC(=NO2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Reactant of Route 2
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Reactant of Route 3
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Reactant of Route 5
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Reactant of Route 6
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

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